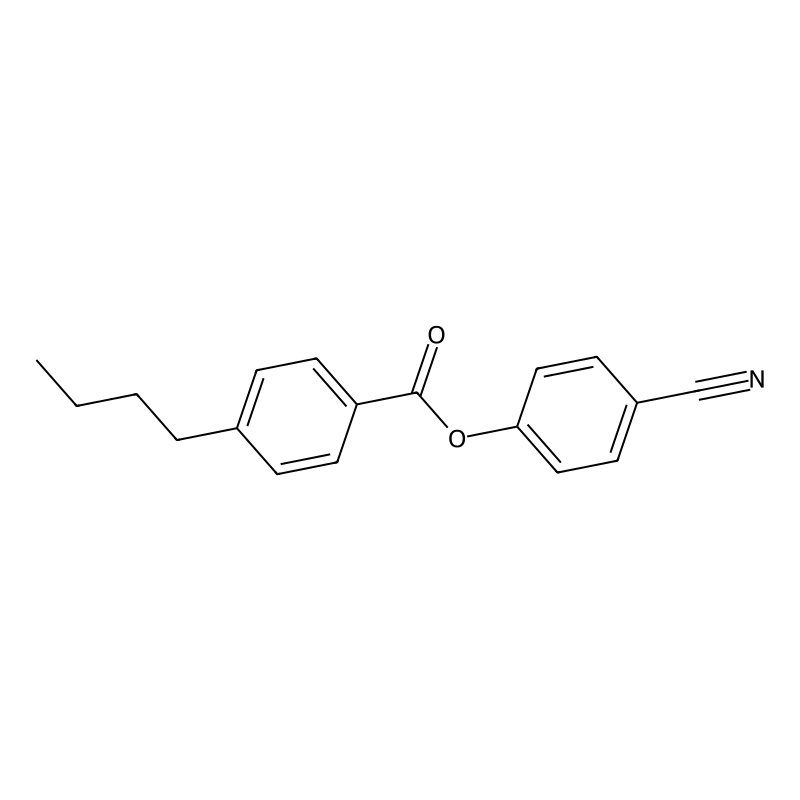4-Cyanophenyl 4-butylbenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Cyanophenyl 4-butylbenzoate is an organic compound with the molecular formula C₁₈H₁₇NO₂ and a molecular weight of approximately 279.34 g/mol. This compound features a cyanophenyl group and a butylbenzoate moiety, which contribute to its unique chemical properties. It is primarily characterized as a solid at room temperature and is known for its utility in various chemical applications, particularly in research and development settings .
4-Cyanophenyl 4-butylbenzoate itself does not possess a known biological mechanism of action. Its significance lies in its role as a precursor for the synthesis of various liquid crystals. Liquid crystals exhibit unique properties where they can flow like a liquid but also exhibit some ordering similar to a solid crystal, making them valuable for applications in display technologies [].
- Liquid Crystal Applications: A 1980 study titled "Characteristics of liquid crystal devices with improved response times" mentions 4-Cyanophenyl 4-Butylbenzoate []. The study explores the use of various compounds, including this one, in liquid crystal devices. However, the specific details of its function and performance are not elaborated upon in the publicly available information [].
- Esterification: The compound can undergo hydrolysis in the presence of water and acid or base catalysts, breaking down into 4-cyanophenol and 4-butylbenzoic acid.
- Nucleophilic Substitution: The presence of the cyanide group can facilitate nucleophilic attack, allowing for further functionalization.
- Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, leading to various derivatives.
Recent studies have indicated that 4-Cyanophenyl 4-butylbenzoate exhibits biological activity, particularly as a potential bio-control agent against root-knot nematodes, such as Meloidogyne enterolobii. Molecular docking studies suggest that it may interact effectively with nematode proteins, indicating its potential role in agricultural biotechnology .
Several methods exist for synthesizing 4-Cyanophenyl 4-butylbenzoate:
- Direct Esterification: Reacting 4-cyanophenol with 4-butylbenzoic acid in the presence of a dehydrating agent like sulfuric acid.
- Transesterification: Using an alcohol to replace the ester group in another benzoate compound.
- Coupling Reactions: Utilizing coupling agents to facilitate the formation of the ester bond between the two components.
4-Cyanophenyl 4-butylbenzoate finds applications in various fields:
- Agricultural Chemistry: As a potential nematicide.
- Material Science: Used in the development of liquid crystals and other polymeric materials due to its unique structural properties .
- Pharmaceutical Research: Investigated for its potential therapeutic effects based on its biological activity.
Interaction studies have focused on the compound's efficacy against agricultural pests and its compatibility with other bioactive compounds. The molecular docking studies highlight its potential interactions with target proteins in nematodes, suggesting a mechanism for its bio-control properties . Further research is needed to explore its interactions with other biological systems.
Several compounds share structural similarities with 4-Cyanophenyl 4-butylbenzoate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Cyanophenyl benzoate | Contains a benzoate group | Lacks the butyl side chain, affecting solubility |
| Butyl benzoate | Simple butyl ester | No cyanide functionality, limiting biological activity |
| Phenyl benzoate | Basic phenolic structure | Less complex than 4-Cyanophenyl 4-butylbenzoate |
Uniqueness of 4-Cyanophenyl 4-butylbenzoate
The presence of both the cyanophenyl and butyl groups distinguishes this compound from others. The cyanide functionality enhances its reactivity and biological activity, making it particularly interesting for agricultural applications. Its dual structure allows for diverse interactions in
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








